6,8-dichlorobenzo[cd]indol-2(1H)-one
Description
Properties
IUPAC Name |
6,8-dichloro-1H-benzo[cd]indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl2NO/c12-7-4-8(13)10-9-5(7)2-1-3-6(9)11(15)14-10/h1-4H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODZYKLNGNOANY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)NC3=C(C=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80970671 | |
| Record name | 6,8-Dichlorobenzo[cd]indol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80970671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5533-49-3 | |
| Record name | 6,8-Dichlorobenzo[cd]indol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80970671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dichlorobenzo[cd]indol-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dichlorobenzaldehyde with aniline derivatives, followed by cyclization using a suitable catalyst. The reaction conditions often involve the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
6,8-Dichlorobenzo[cd]indol-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzoindoles .
Scientific Research Applications
6,8-Dichlorobenzo[cd]indol-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an inhibitor of bromodomain and extra-terminal (BET) proteins, which are involved in gene regulation.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6,8-dichlorobenzo[cd]indol-2(1H)-one involves its interaction with specific molecular targets, such as BET proteins. By binding to these proteins, the compound can inhibit their function, leading to altered gene expression and reduced proliferation of cancer cells. The pathways involved include the BRD4/NF-κB/NLRP3 signaling pathways, which play a role in inflammation and cancer progression .
Comparison with Similar Compounds
Table 1: Substituent Effects on Activity and Selectivity
Structure-Activity Relationship (SAR) Insights
Halogenation (Cl vs. Other Groups):
- Chlorine atoms at positions 6 and 8 likely enhance binding to hydrophobic pockets in target proteins, as seen in BET inhibitors where halogenated derivatives exhibit improved affinity (e.g., Kd = 124–137 nM for BRD4) .
- In contrast, the 6-(3,5-dimethylisoxazol-4-yl) derivative prioritizes steric complementarity with the BRD4 WPF shelf, achieving moderate activity (ΔTₘ = 1.8°C) .
Amino and Polyamine Modifications: Introducing a 7-amino group (compound 33) and a propyl chain optimizes Atg4B inhibition by forming hydrogen bonds and hydrophobic interactions, reducing IC₅₀ to submicromolar levels . Polyamine conjugates (e.g., compound 15f) exploit lysosomal targeting via polyamine transporters, demonstrating dual functionality as antimetastatic agents (82.5% inhibition) and imaging probes .
Safety and Selectivity:
- The 1-methyl derivative, found in Morinda lucida extracts, shows high safety (LD₅₀ > 5000 mg/kg) but lower potency in direct target modulation .
- Chlorinated derivatives generally exhibit higher bioactivity but may require further toxicity profiling.
Key Research Findings
BET Bromodomain Inhibition
- Benzo[cd]indol-2(1H)-one derivatives with halogen or aryl substitutions (e.g., 6-Cl, 8-Cl, or 6-isoxazolyl) show nanomolar affinities for BRD4. Temperature shift assays (TSA) and AlphaScreen assays confirm their selectivity over non-BET bromodomains .
Autophagy and Lysosome Targeting
- Atg4B inhibitors like compound 33 (7-amino-substituted) block autophagosome formation, critical for cancer cell survival .
- Polyamine conjugates (e.g., 15f) induce lysosome-mediated apoptosis and autophagy, with in vivo metastasis inhibition surpassing 80% .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6,8-dichlorobenzo[cd]indol-2(1H)-one, and how can purity/yield be optimized?
- Methodological Answer : The synthesis typically involves multi-step protocols, including condensation of chlorinated precursors (e.g., 3-chlorophenyl derivatives) with indole intermediates, followed by cyclization under acidic or basic conditions. For example, quinazolinone-core formation via microwave-assisted reactions can reduce side products. Purity (>95%) is achievable through column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol . Continuous flow reactors improve scalability and reaction efficiency by maintaining precise temperature control .
Q. How is structural characterization of this compound performed?
- Methodological Answer :
- NMR Spectroscopy : and NMR identify substituent positioning (e.g., chlorophenyl groups at C6/C8). The carbonyl signal at ~170 ppm in NMR confirms the lactam structure .
- X-ray Crystallography : Resolves electron density maps for bond angles and confirms planar benzo[cd]indole core. For example, crystallography data for T. brucei NDRT-bound analogs validate binding conformations .
Q. What initial biological screening approaches are used for this compound?
- Methodological Answer : High-throughput screening (HTS) in cancer cell lines (e.g., MV4;11 leukemia) assesses antiproliferative activity via MTT assays. Autophagy modulation is tested using LC3-II Western blotting or GFP-LC3 puncta formation in HeLa cells. Enzymatic assays (e.g., BRD4 bromodomain inhibition) employ fluorescence polarization (FP) or AlphaScreen technology .
Advanced Research Questions
Q. How can structure-based virtual screening (SBVS) optimize this compound derivatives for BET bromodomain inhibition?
- Methodological Answer :
- Docking Studies : Use Schrödinger Glide or AutoDock Vina to model interactions with BRD4 acetyl-lysine binding pockets. Key residues (e.g., Asn140, Tyr97) form hydrogen bonds with the lactam carbonyl and chlorine atoms.
- SAR Optimization : Introduce sulfonamide or benzimidazole groups at C6 to enhance binding affinity. Derivatives with K values <200 nM (e.g., compound 85, K = 124 nM) show improved selectivity over non-BET bromodomains .
Q. What strategies improve lysosome-targeted delivery of polyamine-conjugated analogs?
- Methodological Answer : Conjugation to homospermine or tetraamine chains enhances lysosomal uptake via polyamine transport systems (PTS). For example, 1-(4-aminobutyl)-6-(benzimidazol-2-yl) derivatives exhibit 82.5% metastasis inhibition in vivo. Confocal microscopy with LysoTracker Red confirms lysosomal colocalization .
Q. How do researchers resolve contradictions in biological activity across substituted derivatives?
- Methodological Answer :
- Metabolic Profiling : LC-MS/MS identifies rapid degradation of C3-alkylated analogs in liver microsomes, explaining low in vivo efficacy.
- Proteomics : SILAC-based assays reveal off-target kinase inhibition (e.g., JAK2) for certain derivatives, necessitating scaffold refinement .
Q. What experimental designs validate autophagy inhibition via Atg4B targeting?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
